4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole
Description
4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole is a heterocyclic compound featuring a spirocyclic diazaspiro[4.5]decane core with two fluorine atoms at the 10,10-positions. The molecule is further functionalized with a methylthiazole group attached via a methylene linker to the diazaspiro system.
The synthesis of related diazaspiro compounds often involves multi-step procedures, including alkylation, cyclization, and fluorination. For example, 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane (a precursor to similar compounds) is synthesized via Boc-protection and fluorination steps, though commercial availability of such intermediates has been discontinued . The methylthiazole moiety in the target compound likely originates from thiazole-forming reactions, such as Hantzsch thiazole synthesis, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
4-[(6,6-difluoro-2,9-diazaspiro[4.5]decan-2-yl)methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3S/c1-10-17-11(7-19-10)6-18-5-3-12(9-18)8-16-4-2-13(12,14)15/h7,16H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREFKGCVTLVIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC3(C2)CNCCC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is to first synthesize the 10,10-difluoro-2,7-diazaspiro[4.5]decan methylthiazole group. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the difluoro-diazaspiro[4.5]decan ring to introduce different functional groups.
Substitution: : Nucleophilic substitution reactions can be used to modify the spirocyclic core or the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced derivatives of the spirocyclic core.
Substitution: : Substituted derivatives of the spirocyclic core or thiazole ring.
Scientific Research Applications
4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole: has shown potential in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Diazaspiro Derivatives
a) 7-Boc-10,10-Difluoro-2,7-diazaspiro[4.5]decane
- Structural Similarities : Shares the 10,10-difluoro-diazaspiro[4.5]decane core.
- Key Differences : Lacks the methylthiazole substituent; instead, it contains a Boc-protected amine.
- Implications : The Boc group enhances solubility during synthesis but requires deprotection for further functionalization, making the target compound more pharmacologically versatile .
b) EP 4,374,877 A2 Derivatives (Examples 332 and 416)
- Structural Features: These patented compounds feature diazaspiro[4.5]decane cores with fluorophenyl and carboxamide substituents. Example 416 includes a trifluoromethylpyrimidine group, while Example 332 has a phenoxybutanoate side chain .
- Comparison: The target compound’s methylthiazole group contrasts with the bulky aryl/heteroaryl substituents in these derivatives.
Thiazole-Containing Analogues
a) 4-(4-Fluorophenyl)-2-(Pyrazol-1-yl)thiazole Derivatives
- Structural Data : Compounds 4 and 5 from are isostructural thiazoles with fluorophenyl and pyrazole groups. Their crystallographic analysis reveals planar conformations except for one fluorophenyl group, which is perpendicular to the thiazole plane .
- Comparison : The target compound’s diazaspiro core introduces three-dimensional rigidity, which may reduce conformational flexibility compared to these planar analogs. This could enhance target selectivity in biological systems.
b) Thiazole Derivatives with Quinazoline Scaffolds
- Synthesis : describes thiazole derivatives synthesized via hydrazide cyclization and Hantzsch reactions. These compounds exhibit analgesic activity, suggesting that the thiazole moiety contributes to bioactivity .
- Comparison : The target compound’s spirocyclic system may offer improved metabolic stability over linear quinazoline-thiazole hybrids.
Fluorinated Heterocycles
a) 1-(Perfluorophenyl)-2-(Thiophen-2-yl)ethan-1-one Derivatives
- Synthesis : Synthesized via general procedure C at 40°C (). These compounds feature perfluorinated aryl groups, which enhance electron deficiency .
- Comparison : The target compound’s 10,10-difluoro motif provides localized electron withdrawal without the steric bulk of perfluorinated aryl groups, balancing reactivity and solubility.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole (CAS No. 1422066-67-8) is a thiazole derivative characterized by a unique spirocyclic structure that incorporates a difluorinated diazaspirodecane moiety. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 287.37 g/mol. The presence of the difluoro group and the thiazole ring contributes to its chemical stability and biological interactions.
Anticancer Properties
Thiazole derivatives have been extensively studied for their anticancer activities. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action: Thiazole compounds often induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. For example, studies have shown that thiazole derivatives can inhibit Bcl-2 proteins, leading to increased apoptosis in cancer cells .
- Case Study: A study on thiazole-integrated compounds demonstrated that specific substitutions on the thiazole ring enhance anticancer activity. For instance, compounds with para-halogen substitutions displayed improved efficacy against breast cancer cell lines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Thiazole Derivative A | 1.61 ± 1.92 | Jurkat Cells |
| Thiazole Derivative B | 1.98 ± 1.22 | A-431 Cells |
Anticonvulsant Activity
Thiazoles are also recognized for their anticonvulsant properties. Research has highlighted that certain thiazole derivatives can effectively reduce seizure activity in animal models:
- Mechanism of Action: The anticonvulsant effects are often attributed to the modulation of neurotransmitter systems, particularly enhancing GABAergic activity .
- Case Study: In a study evaluating new thiazole compounds, one derivative demonstrated significant anticonvulsant action with an effective dose lower than standard medications like ethosuximide .
Diabetes Management
Recent studies have indicated that thiazole derivatives may ameliorate conditions such as diabetes by improving insulin sensitivity and lipid profiles:
- Mechanism: The pharmacological effects include antioxidant activities that mitigate oxidative stress associated with diabetes .
- Case Study: A novel thiazole compound was shown to significantly lower serum glucose and lipid levels in diabetic rat models after four weeks of administration .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Glucose (mg/dL) | 200 ± 15 | 150 ± 10 |
| Serum Lipids (mg/dL) | 250 ± 20 | 180 ± 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
